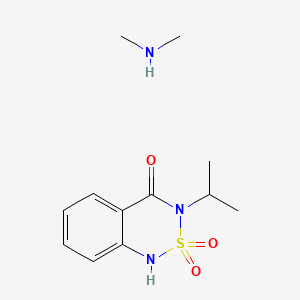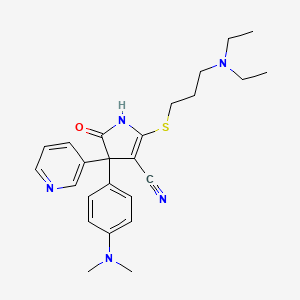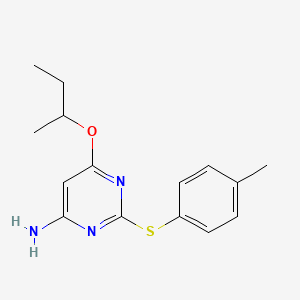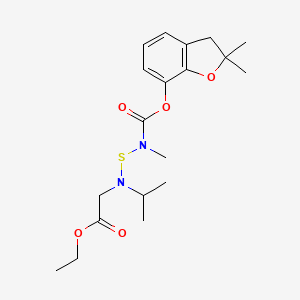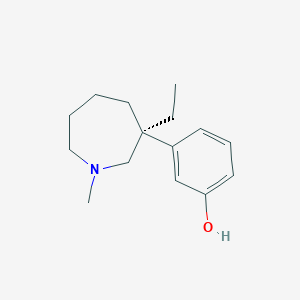
Meptazinol, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Meptazinol is a synthetic opioid analgesic that is used primarily for pain relief. It is known for its unique pharmacological profile, which includes both agonist and antagonist properties at opioid receptors. This compound is particularly interesting due to its lower potential for addiction and respiratory depression compared to other opioids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Meptazinol typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a series of chemical reactions, including alkylation and cyclization.
Reduction: The intermediate is then subjected to reduction reactions to form the desired product.
Purification: The final step involves purification processes such as recrystallization to obtain pure (-)-Meptazinol.
Industrial Production Methods
In industrial settings, the production of (-)-Meptazinol is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(-)-Meptazinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.
Substitution: In these reactions, one functional group in the molecule is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (-)-Meptazinol can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
(-)-Meptazinol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of opioid receptor interactions and synthetic methodologies.
Biology: Researchers use (-)-Meptazinol to study the effects of opioids on cellular processes and receptor binding.
Medicine: It is investigated for its potential use in pain management, particularly in cases where traditional opioids are not suitable.
Industry: (-)-Meptazinol is used in the development of new analgesic drugs with improved safety profiles.
Mecanismo De Acción
(-)-Meptazinol exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at the mu-opioid receptor, which is responsible for its analgesic effects. Additionally, it has antagonist properties at the kappa-opioid receptor, which may contribute to its lower potential for addiction and respiratory depression. The compound also modulates the release of neurotransmitters like dopamine and serotonin, further influencing pain perception and mood.
Comparación Con Compuestos Similares
Similar Compounds
Morphine: A natural opioid with high analgesic potency but a higher risk of addiction and respiratory depression.
Codeine: A less potent opioid used for mild to moderate pain, with a lower risk of addiction compared to morphine.
Tramadol: A synthetic opioid with dual-action as an opioid receptor agonist and a serotonin-norepinephrine reuptake inhibitor.
Uniqueness of (-)-Meptazinol
(-)-Meptazinol stands out due to its mixed agonist-antagonist properties, which provide effective pain relief with a reduced risk of side effects commonly associated with other opioids. Its unique pharmacological profile makes it a valuable compound for both clinical use and scientific research.
Propiedades
Número CAS |
94666-16-7 |
|---|---|
Fórmula molecular |
C15H23NO |
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
3-[(3S)-3-ethyl-1-methylazepan-3-yl]phenol |
InChI |
InChI=1S/C15H23NO/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13/h6-8,11,17H,3-5,9-10,12H2,1-2H3/t15-/m1/s1 |
Clave InChI |
JLICHNCFTLFZJN-OAHLLOKOSA-N |
SMILES isomérico |
CC[C@]1(CCCCN(C1)C)C2=CC(=CC=C2)O |
SMILES canónico |
CCC1(CCCCN(C1)C)C2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


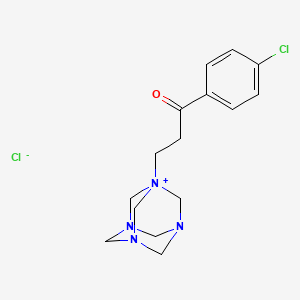
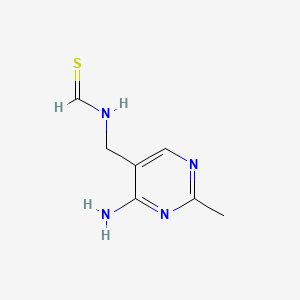


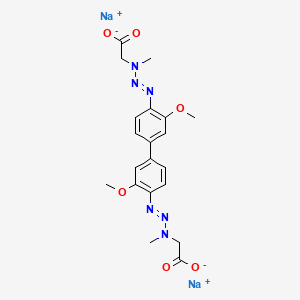
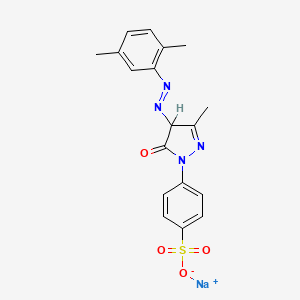
![4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12706697.png)
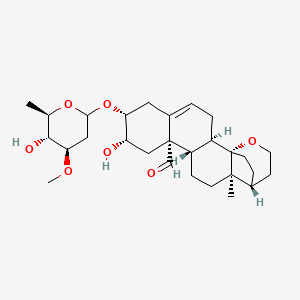
![8-[2-(1H-indol-3-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12706706.png)
